tert-butyl (2R)-2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate
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Overview
Description
Tert-butyl (2R)-2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate is a compound that features a tert-butyl ester group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate typically involves the esterification of the corresponding indole carboxylic acid with tert-butyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production methods for tert-butyl esters often employ flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Introduction of various substituents onto the indole ring.
Scientific Research Applications
Tert-butyl (2R)-2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds, while the indole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2R)-2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate: Unique due to its specific ester and indole functionalities.
Tert-butyl (2R)-2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxamide: Similar structure but with an amide group instead of an ester.
Tert-butyl (2R)-2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
This compound is unique due to its combination of a tert-butyl ester group and an indole ring, which imparts specific reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-11(9-16)8-10-6-4-5-7-12(10)15/h4-7,11,16H,8-9H2,1-3H3/t11-/m1/s1 |
InChI Key |
JNQNQSCDMKNYEX-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CC2=CC=CC=C21)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)CO |
Origin of Product |
United States |
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